[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531471
InChI: InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)7-9-5-4-6-11(9)2/h9H,3-8H2,1-2H3,(H,13,14)/t9-/m0/s1
SMILES: CCN(CC1CCCN1C)CC(=O)O
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13531471

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name 2-[ethyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]acetic acid
Standard InChI InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)7-9-5-4-6-11(9)2/h9H,3-8H2,1-2H3,(H,13,14)/t9-/m0/s1
Standard InChI Key QBORLIOLORZRLH-VIFPVBQESA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C)CC(=O)O
SMILES CCN(CC1CCCN1C)CC(=O)O
Canonical SMILES CCN(CC1CCCN1C)CC(=O)O

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring (a five-membered secondary amine) substituted with a methyl group at the 1-position and an ethyl-amino-acetic acid moiety at the 2-position. The molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . The stereochemical designation (S) at the pyrrolidine’s 2-position ensures chiral specificity, critical for interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1353992-87-6
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
IUPAC Name2-[ethyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]acetic acid
Stereochemistry(S)-configuration at C2

Comparative Analysis with Structural Analogs

The compound is structurally related to [(S)-2-[(Acetyl-ethyl-amino)-Methyl]-pyrrolidin-1-yl]-acetic acid (CAS 1354011-05-4), which features an acetylated amine group . This modification reduces basicity and alters metabolic stability, highlighting how side-chain functionalization impacts physicochemical properties .

Synthetic Methodologies

Multi-Step Organic Synthesis

A representative synthesis involves:

  • Pyrrolidine Functionalization: Introducing the methyl group via alkylation of pyrrolidine using methyl iodide under basic conditions .

  • Mannich Reaction: Coupling the methyl-pyrrolidine intermediate with ethyl glycinate in the presence of formaldehyde to form the ethyl-amino-acetic acid side chain .

  • Chiral Resolution: Chromatographic separation using chiral stationary phases to isolate the (S)-enantiomer.

Table 2: Synthetic Conditions for Key Steps

StepReagents/ConditionsYieldSource
Pyrrolidine alkylationMethyl iodide, K₂CO₃, DMF, 60°C78%
Mannich reactionFormaldehyde, EtOH, reflux65%
Chiral resolutionChiralpak® AD-H column, hexane:IPA92% ee

Alternative Routes

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional methods, as demonstrated in analogous pyrrolidine derivatives . Enzymatic resolution using lipases (e.g., Candida antarctica) has also been explored but yields suboptimal enantiomeric excess (75–80%) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate water solubility (~15 mg/mL at 25°C) due to its zwitterionic nature, with stability maintained between pH 4–8. Degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening or hydrolysis of the acetic acid moiety .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.72 (m, 1H, CH-N), 3.45 (dd, 2H, CH₂COO), 2.95 (s, 3H, N-CH₃), 1.42 (t, 3H, CH₂CH₃) .

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (N-H bend).

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